molecular formula C8H6F4O B178067 2-Fluoro-4-(trifluoromethyl)benzyl alcohol CAS No. 197239-49-9

2-Fluoro-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B178067
CAS No.: 197239-49-9
M. Wt: 194.13 g/mol
InChI Key: IOCYBFIAGBIYJU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)benzyl alcohol: is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecule. The compound is used in various scientific research applications due to its unique properties.

Mechanism of Action

Target of Action

It’s known that benzylic alcohols, in general, can interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol involves its interaction with its targets. The compound can undergo nucleophilic substitution reactions at the benzylic position . The reaction can be either SN1 or SN2, depending on the nature of the substrate . The presence of the fluorine and trifluoromethyl groups on the benzene ring may influence the reactivity of the compound.

Biochemical Pathways

Benzylic alcohols can participate in various biochemical reactions, including oxidation and free radical bromination .

Pharmacokinetics

The compound’s molecular weight (19413 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

Safety data sheets indicate that the compound can cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is combustible and can release irritating gases and vapors when thermally decomposed . Contact with water can liberate toxic gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine and trifluoromethyl groups into a benzyl alcohol framework. One common method is the Friedel-Crafts acylation followed by reduction . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, employing green chemistry principles can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield 2-Fluoro-4-(trifluoromethyl)benzaldehyde.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)benzyl alcohol is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
  • 2-Fluoro-4-(trifluoromethyl)benzonitrile

Uniqueness

2-Fluoro-4-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl alcohol framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCYBFIAGBIYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372142
Record name [2-Fluoro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197239-49-9
Record name [2-Fluoro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 197239-49-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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